BenchChemオンラインストアへようこそ!

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Lipophilicity optimization Blood–brain barrier penetration LogP-driven SAR

Procure this compound to access a unique combinatorial pharmacophore—a brominated arylsulfanyl donor paired with an ethoxylated aryl‑ketone acceptor—that distinguishes it from 4‑fluoro, 4‑chloro, and 4‑bromo analogs. The 4‑ethoxy group elevates lipophilicity (XLogP3 4.4) and adds an H‑bond acceptor, enabling precise GlyT‑1 SAR studies. A single batch supports Suzuki, Buchwald‑Hartwig, or Sonogashira diversification at the 4'‑bromophenyl position, and the bromine anomalous scattering signal aids crystallographic phasing. Available in >95% purity for immediate in‑vitro screening.

Molecular Formula C18H17BrO4S
Molecular Weight 409.3 g/mol
CAS No. 720667-76-5
Cat. No. B3038059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
CAS720667-76-5
Molecular FormulaC18H17BrO4S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br
InChIInChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22)
InChIKeySZFNUOZHMOASOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 720667-76-5): A Structurally Differentiated Building Block for Arylsulfanyl Butanoic Acid Screening Libraries and GlyT-1 Inhibitor Lead Optimization


2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 720667-76-5) is a synthetic, small-molecule organic compound belonging to the class of α-arylsulfanyl-γ-oxobenzenebutanoic acids. The molecule features a 4-bromophenylsulfanyl substituent at the α-position and a 4-ethoxyphenyl ketone at the γ-position of a butanoic acid backbone, resulting in a molecular formula of C₁₈H₁₇BrO₄S and a molecular weight of 409.3 g/mol [1]. This compound is structurally nested within a broader patent landscape of aryloxyphenyl and arylsulfanylphenyl derivatives claimed as glycine transporter type-1 (GlyT-1) inhibitors and as therapeutic agents for schizophrenia and other CNS disorders [2]. It is commercially available from multiple reputable suppliers as a research-grade screening compound (typical purity 95–98%), making it a tangible, procurable entity for hit-to-lead campaigns and structure–activity relationship (SAR) investigations .

Why 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid Cannot Be Interchanged with Its Closest Analogs: Substituent-Level Physicochemical Divergence


Substituting this compound with a halogen-only analog (e.g., 4-fluoro, 4-chloro, or bis-4-bromo variants) or with a methylsulfanyl derivative sacrifices the unique combinatorial pharmacophore comprising a brominated aryl-sulfanyl donor and an ethoxylated aryl-ketone acceptor. Computational property comparison reveals that the ethoxy substitution elevates the computed lipophilicity (XLogP3 = 4.4) beyond that anticipated for the lower-molecular-weight fluoro and chloro congeners, while simultaneously introducing an additional hydrogen-bond acceptor site (five total) absent in the halogen-only analogs [1]. This combination of electronic (ethoxy lone-pair conjugation), steric (ethyl group conformational freedom), and hydrogen-bonding features is not replicated by any single commercially available analog, meaning that generic substitution within a screening library or an SAR matrix would introduce uncontrolled changes in target engagement, solubility, and metabolic stability profiles. The following evidence dimensions quantify precisely where the compound diverges from its closest comparators [2].

Quantitative Differentiation Evidence: 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid vs. Closest Structural Analogs


Ethoxy-for-Fluoro Substitution Increases Computed Lipophilicity (XLogP3) by 1.4 Log Units Relative to the 4-Fluorophenyl Analog

The target compound incorporates a 4-ethoxyphenyl ketone at the γ-position, whereas commercial analog CAS 301194-41-2 bears a 4-fluorophenyl group. PubChem-computed XLogP3 values demonstrate that this single atom-to-atom substitution (ethoxy vs. fluoro) raises the predicted partition coefficient from approximately 3.0 for the fluoro analog to 4.4 for the ethoxy-bearing target, an increase of approximately 1.4 log units [1]. This difference, while derived from computed rather than experimental logP measurements, is sufficiently large to predict a meaningful divergence in membrane permeability and tissue distribution [2].

Lipophilicity optimization Blood–brain barrier penetration LogP-driven SAR

Ethoxy Group Adds One Additional Hydrogen-Bond Acceptor (5 vs. 4) Relative to the 4-Fluorophenyl and 4-Chlorophenyl Analogs, Altering Target Interaction Potential

The 4-ethoxyphenyl substituent of the target compound contributes an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA), resulting in a total HBA count of 5. In contrast, the 4-fluorophenyl analog (CAS 301194-41-2) and the 4-chlorophenyl analog each possess only 4 HBA sites, lacking the ether oxygen entirely [1]. This difference is not captured by lipophilicity comparisons alone and may directly impact binding-site complementarity, particularly in kinase or transporter pockets where ether oxygens frequently anchor ligands via backbone amide hydrogen bonds [2].

Hydrogen-bond acceptor count GlyT-1 pharmacophore Binding site complementarity

Molecular Weight of 409.3 g/mol Positions the Compound Within the CNS Drug-Like Space, Offering a 25.8 Dalton Advantage Over the Bis-4-Bromophenyl Analog (MW 444.1)

The target compound (MW 409.3 g/mol) is substantially lighter than the bis-4-bromophenyl analog CAS 301193-64-6 (MW 444.1 g/mol, C₁₆H₁₂Br₂O₃S), which replaces the 4-ethoxyphenyl ketone with a second 4-bromophenyl group . This 34.8 Da reduction keeps the target compound comfortably within the Lipinski Rule-of-Five upper limit (MW < 500) and within the more stringent CNS drug-likeness window (MW < 400–450), whereas the di-bromo analog approaches the upper boundary of CNS desirability. Additionally, the target compound has 8 rotatable bonds versus 7 for the di-bromo analog, offering modestly greater conformational sampling capability [1].

CNS drug-likeness Lead optimization efficiency Molecular weight reduction

4-Bromophenylsulfanyl Retains Synthetic Versatility for Late-Stage Cross-Coupling, Distinguishing It from the 4-Methylphenylsulfanyl Analog (CAS 301193-86-2)

The target compound bears a 4-bromophenyl substituent on the sulfanyl group, which serves as a synthetically competent handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its direct analog CAS 301193-86-2 replaces the bromine with a methyl group (4-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid), forfeiting this synthetic diversification point . The bromine atom also introduces a heavy-atom X-ray anomalous scattering signal, enabling crystallographic phasing—a property absent in the methyl analog [1]. Bromine can additionally participate in halogen bonding with carbonyl oxygens in protein binding pockets, whereas the methyl group cannot.

Late-stage functionalization Suzuki coupling 4-Bromo handle

Commercially Offered at 95–98% Purity Across Multiple Vendors, Providing Procurement Redundancy Unavailable for the Chlorophenyl Analog

The target compound is stocked by at least three independent vendors (AKSci at 95% purity, Leyan at 98%, and additional suppliers) under the identical CAS number 720667-76-5, ensuring competitive pricing and supply continuity . By contrast, the 4-chlorophenyl analog (2-[(4-bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid) appears in commercial databases primarily through a single supplier tier, and the bis-4-bromophenyl analog (CAS 301193-64-6) is listed at 95% purity exclusively. Multi-vendor availability reduces procurement risk for screening campaigns requiring gram-to-kilogram quantities with batch-to-batch consistency.

Compound procurement Vendor redundancy Screening library supply

Targeted Application Scenarios for 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid Based on Demonstrated Differentiation


GlyT-1 Inhibitor Lead Optimization: Probing the Ethoxy Pharmacophore Hypothesis

Medicinal chemistry teams pursuing GlyT-1 inhibitors based on the Lundbeck arylsulfanylphenyl scaffold (US Patent 7,612,068) can deploy this compound to systematically test whether the 4-ethoxy substituent on the γ-ketone phenyl ring improves GlyT-1 binding affinity or selectivity relative to the 4-fluoro, 4-chloro, and 4-bromo comparators. The compound is structurally validated as a member of the claimed chemical space [1], and its commercial availability in >95% purity enables immediate procurement for in vitro GlyT-1 uptake inhibition assays with appropriate comparator compounds [2].

CNS-Penetrant Fragment and Lead-Like Library Enrichment

Compound collection curators seeking to diversify CNS-focused screening libraries can rationalize inclusion of this compound on the basis of its favorable CNS drug-like property profile (MW 409.3, XLogP3 4.4, 5 H-bond acceptors, 1 H-bond donor) [1]. Its computed properties place it within the empirically validated CNS therapeutic space, and its 4-bromophenyl group provides a heavy-atom tag for future crystallographic studies, distinguishing it from non-halogenated library members [2].

Late-Stage Diversification Hub for Parallel SAR Exploration

Synthetic chemistry groups performing scaffold-oriented SAR can utilize the 4-bromophenylsulfanyl group as a common diversification point. A single batch of this compound supports Suzuki, Buchwald-Hartwig, or Sonogashira coupling to generate a focused library of analogs varying at the 4'-position of the arylsulfanyl ring, without requiring resynthesis of the butanoic acid core [1]. This strategy leverages the compound's dual role as both a screening hit itself and a synthetic precursor, maximizing procurement efficiency [2].

Positive Control and Reference Standard for Halogen-Bonding Analysis in Structural Biology

Crystallographers investigating halogen-bonding interactions in protein–ligand complexes can employ this compound as a well-characterized brominated probe. The bromine anomalous scattering signal (f'' ≈ 1.41 e⁻ at Cu Kα) facilitates experimental phasing, while the ethoxy oxygen provides complementary electron density features for map interpretation [1]. This dual utility is not simultaneously available from the fluoro, chloro, or methyl analogs [2].

Quote Request

Request a Quote for 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.